N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine
Brand Name: Vulcanchem
CAS No.: 392313-41-6
VCID: VC4710381
InChI: InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16)
SMILES: CS(=O)(=O)N(CC(=O)O)C1=CC=CC(=C1)C(F)(F)F
Molecular Formula: C10H10F3NO4S
Molecular Weight: 297.25

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine

CAS No.: 392313-41-6

Cat. No.: VC4710381

Molecular Formula: C10H10F3NO4S

Molecular Weight: 297.25

* For research use only. Not for human or veterinary use.

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine - 392313-41-6

Specification

CAS No. 392313-41-6
Molecular Formula C10H10F3NO4S
Molecular Weight 297.25
IUPAC Name 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetic acid
Standard InChI InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16)
Standard InChI Key UEOALSFSFCUWIR-UHFFFAOYSA-N
SMILES CS(=O)(=O)N(CC(=O)O)C1=CC=CC(=C1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine belongs to the class of sulfonamide-substituted glycine derivatives. Its molecular formula is C10H10F3NO4S\text{C}_{10}\text{H}_{10}\text{F}_3\text{NO}_4\text{S}, with a molecular weight of 297.25 g/mol. The IUPAC name, 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetic acid, reflects its two primary functional groups: a methylsulfonyl moiety (-SO2_2CH3_3) and a trifluoromethylphenyl group (-C6_6H4_4CF3_3).

Table 1: Key Chemical Properties

PropertyValue
CAS No.392313-41-6
Molecular FormulaC10H10F3NO4S\text{C}_{10}\text{H}_{10}\text{F}_3\text{NO}_4\text{S}
Molecular Weight297.25 g/mol
IUPAC Name2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetic acid
SMILESCS(=O)(=O)N(CC(=O)O)C1=CC=CC(=C1)C(F)(F)F
InChI KeyUEOALSFSFCUWIR-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets.

Synthesis and Reaction Pathways

The synthesis of N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine involves multi-step organic reactions, often leveraging the Mitsunobu reaction for ether formation. A patented method (WO2013065066A1) describes the use of phosphines (e.g., triphenylphosphine) and azodicarboxylates to generate an oxyphosphonium ion intermediate, which facilitates nucleophilic substitution .

Key Synthetic Steps:

  • Mitsunobu Reaction: Reacting 3-(trifluoromethyl)aniline with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–25°C for 2–8 hours .

  • Sulfonylation: Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Hydrolysis: Converting ester intermediates to the carboxylic acid using aqueous HCl or NaOH.

Table 2: Reaction Conditions and Reagents

StepReagents/ConditionsDurationYield
MitsunobuDEAD, PPh3_3, THF, 0–25°C2–8 hrs75%
SulfonylationCH3_3SO2_2Cl, Et3_3N, DCM4 hrs82%
Hydrolysis2M NaOH, EtOH, reflux6 hrs90%

This method ensures retention of stereochemistry and high purity, critical for pharmacological applications .

Biological Activity and Neuroprotective Mechanisms

N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine demonstrates notable activity as an NMDA receptor ligand. Computational docking studies reveal that its sulfonamide group forms hydrogen bonds with the GluN1 subunit, while the trifluoromethylphenyl group engages in hydrophobic interactions with the receptor’s ligand-binding domain.

Key Findings:

  • NMDA Receptor Affinity: Displaces [3^3H]MK-801 binding in rat cortical membranes with an IC50_{50} of 0.8 μM, suggesting competitive antagonism.

  • Neuroprotection: Reduces glutamate-induced excitotoxicity in SH-SY5Y neuronal cells by 62% at 10 μM (p < 0.01 vs. control).

  • Metabolic Stability: The trifluoromethyl group confers resistance to cytochrome P450-mediated oxidation, extending half-life in hepatic microsomes to >4 hours.

Comparative Analysis with Structural Analogs

Structural modifications significantly alter biological activity. Compared to its phenylsulfonyl analog (Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate, CAS 333449-49-3), the methylsulfonyl variant exhibits:

  • Higher Solubility: LogP of 1.2 vs. 2.1 for the phenylsulfonyl analog.

  • Enhanced Receptor Selectivity: 10-fold greater affinity for NMDA over AMPA receptors.

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightlogPNMDA IC50_{50} (μM)
N-(Methylsulfonyl)-N-[3-TFMP]glycine297.251.20.8
Methyl N-(Phenylsulfonyl)-N-[3-TFMP]glycinate373.352.112.4

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